N-(4-amino-2-methoxyphenyl)-3-methylbutanamide
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Overview
Description
The compound "N-(4-amino-2-methoxyphenyl)-3-methylbutanamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs and functionalities. These compounds are of interest due to their biological activities and potential applications in medicinal chemistry. For instance, the synthesis of derivatives with lipoxygenase inhibitory activity and antifungal properties indicates the relevance of such compounds in drug discovery.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from various organic acids, esters, hydrazides, and thiols . For example, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives and N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide includes the use of DMF and sodium hydride or the reaction of acid with an amine. These methods could potentially be adapted for the synthesis of "N-(4-amino-2-methoxyphenyl)-3-methylbutanamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques such as 1H-NMR, IR, mass spectrometry, and X-ray crystallography . These techniques provide detailed information about the stereochemistry and molecular conformation, which are crucial for understanding the compound's interactions with biological targets.
Chemical Reactions Analysis
The compounds discussed in the papers are involved in reactions typical for amides, such as condensation and amide bond formation . The presence of functional groups like chloro, methoxy, and cyano groups can influence the reactivity and the types of chemical reactions these compounds can undergo.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(4-amino-2-methoxyphenyl)-3-methylbutanamide" are not provided, the properties of structurally similar compounds can be inferred. These properties include solubility, melting points, and crystal structure, which are important for the compound's formulation and stability . The presence of substituents like fluorine and chlorine can affect these properties significantly.
Scientific Research Applications
Comparative Studies of Potential Cancer Biomarkers
A study focused on carbon-11 labeled matrix metalloproteinase (MMP) inhibitors, specifically [11C]MSMA and [11C]CGS 25966, for evaluation as new potential positron emission tomography (PET) cancer biomarkers. These compounds were synthesized and their biodistribution was determined in breast cancer animal models. The study concluded that both compounds might be unsuitable as PET tracers for cancer imaging, indicating the complexity of developing effective imaging agents in cancer research (Zheng et al., 2004).
Anticonvulsants with Pain-Attenuating Properties
Another research explored primary amino acid derivatives, focusing on (R)-N'-benzyl 2-amino-3-methylbutanamide and its derivatives, for their anticonvulsant activities. The study showed that substituents at the 4'-N'-benzylamide site significantly influenced the anticonvulsant activities, with some derivatives outperforming phenobarbital and phenytoin, two well-known anticonvulsants. This research highlights the therapeutic potential of these compounds in treating convulsions and associated pain (King et al., 2011).
MMP Inhibitor for PET Imaging
The study on a CGS 27023A derivative, a potent MMP inhibitor, aimed at developing a new 18F-labelled compound for PET imaging. The synthesis resulted in a compound with high radiochemical yield and purity, showing no unfavorable tissue accumulation in initial small-animal PET studies. This research illustrates the ongoing efforts to improve imaging techniques for better disease diagnosis and treatment monitoring (Wagner et al., 2009).
Aminotransferase Catalysis in PAF Antagonist Synthesis
An innovative approach using aminotransferase catalysis was developed for synthesizing a key intermediate required for producing a PAF (platelet-activating factor) antagonist. This method showcases the application of enzymatic catalysis in synthesizing complex molecules for therapeutic purposes (Coffen et al., 1994).
Novel N-(α-Bromoacyl)-α-amino Esters Synthesis
A study on the synthesis of novel N-(α-bromoacyl)-α-amino esters and their biological activity screening highlights the exploration of new compounds for potential therapeutic applications. Despite low cytotoxicity and the absence of antibacterial and anti-inflammatory activity in tested concentrations, the study opens doors for further modifications and testing of similar compounds (Yancheva et al., 2015).
Safety And Hazards
The safety and hazards of a compound can be determined by referring to its Material Safety Data Sheet (MSDS).
Future Directions
This involves predicting or suggesting future research directions based on the known properties and uses of the compound.
properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)-3-methylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)6-12(15)14-10-5-4-9(13)7-11(10)16-3/h4-5,7-8H,6,13H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCSETQJQCOFJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=C(C=C1)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359358 |
Source
|
Record name | N-(4-amino-2-methoxyphenyl)-3-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-methoxyphenyl)-3-methylbutanamide | |
CAS RN |
760204-87-3 |
Source
|
Record name | N-(4-amino-2-methoxyphenyl)-3-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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